7,12-Dihydroxymethylbenz(a)anthracene
Description
Contextualization within Polycyclic Aromatic Hydrocarbon (PAH) Research
Polycyclic aromatic hydrocarbons are a large class of organic compounds characterized by the presence of multiple fused aromatic rings. They are widespread environmental pollutants, primarily formed from the incomplete combustion of organic materials. Within this broad class of compounds, a subset, including 7,12-dimethylbenz(a)anthracene (DMBA), is known for potent carcinogenic and mutagenic properties. wikipedia.orgresearchgate.netresearchgate.net Research into PAHs is a cornerstone of toxicology and chemical biology, as it seeks to understand how these inert parent compounds are metabolized within biological systems into reactive intermediates that can interact with cellular macromolecules like DNA, leading to mutations and the initiation of cancer. researchgate.netresearchgate.net
The study of specific PAH metabolites is crucial for elucidating the precise mechanisms of their biological effects. The metabolic transformation of PAHs is a double-edged sword; it can lead to the formation of highly reactive, carcinogenic compounds, or it can produce more water-soluble, easily excretable, and less toxic derivatives. Therefore, a comprehensive understanding of the full spectrum of metabolites is essential for a complete picture of a PAH's biological impact.
Significance of 7,12-Dihydroxymethylbenz(a)anthracene as a Metabolite and Research Intermediate
This compound is a metabolite of DMBA, formed by the hydroxylation of both methyl groups at the 7 and 12 positions. aacrjournals.org Its significance in research stems primarily from its role as a stable, and generally considered detoxified, end-product of a specific metabolic pathway of DMBA. The study of this dihydroxy derivative, in comparison to other metabolites, is instrumental in differentiating the metabolic routes that lead to detoxification from those that result in bioactivation.
Research has shown that while the parent compound DMBA and some of its other metabolites are potent mutagens and carcinogens, this compound exhibits little to no such activity. nih.govnih.gov For instance, in studies utilizing Chinese hamster V79 cells, this compound was found to be non-mutagenic. nih.gov Similarly, in tumorigenicity studies with newborn mice, this compound did not significantly increase the incidence of lung adenomas compared to control groups. nih.govoup.com This lack of biological activity positions this compound as a key player in the detoxification of DMBA.
The formation of this compound is tissue- and organism-dependent, highlighting the diverse metabolic capabilities of different biological systems. For example, studies have shown that hepatic tissues can metabolize DMBA to both monohydroxylated and dihydroxylated derivatives, whereas mammary tissues may primarily form the monohydroxy compounds. aacrjournals.orgaacrjournals.org
Below is a data table summarizing the comparative mutagenicity of DMBA and its metabolites, including this compound, in a cell-mediated assay with Chinese hamster V79 cells.
| Compound | Mutagenic Activity |
|---|---|
| 7,12-Dimethylbenz(a)anthracene (DMBA) | Mutagenic |
| 7-Hydroxymethyl-12-methylbenz(a)anthracene | Mutagenic |
| 7-Methyl-12-hydroxymethylbenz(a)anthracene | Mutagenic |
| This compound | Inactive |
| DMBA-trans-3,4-diol | Highly Mutagenic |
Scope and Research Objectives for Mechanistic Elucidation
The primary research objective in studying this compound is to elucidate the metabolic pathways of DMBA, with a particular focus on understanding the mechanisms of detoxification. By characterizing the formation and biological inactivity of this dihydroxy metabolite, researchers can better understand the enzymatic processes that protect the organism from the harmful effects of the parent carcinogen.
Key research questions addressed in the study of this compound include:
What are the specific enzymes (e.g., cytochrome P450 isoforms) responsible for the stepwise hydroxylation of DMBA to its dihydroxy derivative?
How do the rates of formation of this compound compare to the formation of carcinogenic metabolites like diol epoxides in different tissues and under various physiological conditions?
Can the metabolic pathways leading to the formation of this compound be modulated to enhance the detoxification of DMBA?
The following table presents a summary of findings from a tumorigenicity study in newborn mice, comparing the activity of DMBA and its derivatives.
| Compound Administered | Relative Lung Adenomas per Mouse (Compared to Control) |
|---|---|
| DMSO (Control) | Baseline |
| 7,12-Dimethylbenz(a)anthracene (DMBA) | Significantly Increased |
| 7-Hydroxymethyl-12-methylbenz(a)anthracene | Slightly Increased |
| 7-Methyl-12-hydroxymethylbenz(a)anthracene | < 2-fold increase |
| This compound | < 2-fold increase |
| 3,4-dihydrodiol of DMBA | 13.3-fold increase |
| 3,4-dihydrodiol of 7-hydroxymethyl-12-methylbenz(a)anthracene | 4.1-fold increase |
By investigating these questions, the scientific community gains a deeper understanding of the complex interplay between metabolic activation and detoxification of PAHs, which is fundamental to assessing the risks associated with exposure to these environmental contaminants and developing potential strategies for mitigating their harmful effects.
Structure
2D Structure
Properties
CAS No. |
2564-65-0 |
|---|---|
Molecular Formula |
C20H16O2 |
Molecular Weight |
288.3 g/mol |
IUPAC Name |
[12-(hydroxymethyl)benzo[a]anthracen-7-yl]methanol |
InChI |
InChI=1S/C20H16O2/c21-11-18-15-7-3-4-8-16(15)19(12-22)20-14-6-2-1-5-13(14)9-10-17(18)20/h1-10,21-22H,11-12H2 |
InChI Key |
QFWRHTYGECMMSX-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C(=C32)CO)CO |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C(C4=CC=CC=C4C(=C32)CO)CO |
Other CAS No. |
2564-65-0 |
Synonyms |
7,12-dihydroxymethylbenz(a)anthracene |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 7,12 Dihydroxymethylbenz a Anthracene
Targeted Synthesis Routes for 7,12-Dihydroxymethylbenz(a)anthracene
The primary route for the chemical synthesis of this compound involves the targeted modification of its precursor, 7,12-dimethylbenz(a)anthracene (DMBA).
Multi-step Reaction Pathways
The synthesis of this compound is not a trivial one-step process. It typically involves the controlled oxidation of the two methyl groups of DMBA. While direct synthesis details are sparse in the provided results, the preparation of related derivatives is described. nih.gov A common method for such transformations on polycyclic aromatic hydrocarbons (PAHs) is oxidation. For instance, the oxidation of DMBA with reagents like lead tetra-acetate has been investigated, which can lead to hydroxymethyl derivatives. nih.gov
The general pathway can be conceptualized as: 7,12-dimethylbenz(a)anthracene → 7-hydroxymethyl-12-methylbenz(a)anthracene → this compound
This stepwise oxidation allows for the isolation of mono-hydroxylated intermediates, which are themselves important for mechanistic studies. nih.govnih.gov
Precursor Chemistry and Intermediate Compounds
The principal precursor for the synthesis of this compound is 7,12-dimethylbenz(a)anthracene (DMBA). scbt.comca.gov DMBA is a well-characterized polycyclic aromatic hydrocarbon and serves as the starting material for generating its various metabolites for research purposes. sigmaaldrich.cnsigmaaldrich.com
During the synthesis, several key intermediate compounds are formed. These are not just transient species but are often isolated and studied in their own right.
| Precursor/Intermediate Compound | Role in Synthesis |
| 7,12-Dimethylbenz(a)anthracene (DMBA) | The primary starting material for the synthesis. scbt.comca.gov |
| 7-Hydroxymethyl-12-methylbenz(a)anthracene | A key intermediate formed by the oxidation of one methyl group. It is also a significant metabolite of DMBA. nih.govnih.gov |
| 7-Methyl-12-hydroxymethylbenz(a)anthracene | The other mono-hydroxylated intermediate, resulting from oxidation at the 12-methyl position. nih.gov |
These intermediates are crucial for understanding the stepwise bioactivation of DMBA. nih.govnih.gov
Synthesis of Deuterated and Radiolabeled Analogs for Mechanistic StudiesCurrent time information in Aurangabad, IN.
To trace the metabolic fate and understand the reaction mechanisms of this compound and its parent compound, isotopically labeled analogs are indispensable. Techniques for preparing tritiated ([³H]) versions of DMBA and its metabolites, including 7-hydroxymethyl-12-methylbenz(a)anthracene, have been developed. nih.gov
These labeled compounds allow researchers to track the molecule through complex biological systems. For example, [³H]-labeled 7-hydroxymethyl-12-methylbenz(a)anthracene has been used to analyze the formation of DNA adducts in mouse epidermis, providing direct evidence that it is an intermediate in the binding of DMBA to DNA. nih.gov The synthesis of such analogs often involves introducing the isotope in the final steps or using a labeled precursor in the synthetic route. More recent methods, like samarium(II) iodide-mediated reductive ring-opening, offer site-selective deuteration for related types of molecules, which could be applicable in this context.
Preparation of Structurally Modified Derivatives for Structure-Mechanism Relationship Investigations
Understanding how small structural changes affect the biological activity of this compound is a key area of research. This is achieved by synthesizing a variety of structurally modified derivatives. For example, dihydrodiol derivatives of both DMBA and its hydroxymethylated forms have been prepared to investigate their tumorigenicity. nih.gov
Research has shown that the 3,4-dihydrodiols of both DMBA and 7-hydroxymethyl-12-methylbenz(a)anthracene are highly tumorigenic, suggesting they are proximate carcinogenic metabolites. nih.gov In contrast, this compound itself showed significantly lower tumorigenic activity in the same model. nih.gov The synthesis of these derivatives often involves stereoselective dihydroxylation of the aromatic rings.
Stereoselective Synthesis and Chiral Resolution for Enantiomeric Studies
While this compound itself is achiral, its metabolism can produce chiral derivatives, such as dihydrodiols. The stereochemistry of these metabolites is critically important to their biological activity. Therefore, methods for stereoselective synthesis and chiral resolution are vital.
The field has seen significant advances in creating specific stereoisomers. For instance, the enantiomers of benz(a)anthracene (B33201) 8,9-oxide have been synthesized in optically pure form, and their absolute stereochemistry was determined. rsc.org This allows for the study of how enzymes, like cytochrome P-450c, stereoselectively metabolize these compounds. nih.gov
Modern asymmetric synthesis techniques, such as using chiral catalysts or chiral auxiliaries, are employed to produce specific enantiomers of complex molecules. ethz.chnih.gov These methods can be applied to the synthesis of chiral derivatives of benz(a)anthracenes to study enantiomeric-specific interactions with biological macromolecules.
| Synthetic Approach | Relevance to Enantiomeric Studies |
| Chiral Pool Synthesis | Utilizes naturally occurring chiral starting materials to build a target molecule with a specific stereochemistry. ethz.ch |
| Chiral Resolution | Involves separating a racemic mixture of enantiomers using techniques like chiral chromatography (HPLC). ethz.ch |
| Asymmetric Catalysis | Employs chiral catalysts (e.g., chiral phosphoric acids) to guide a reaction towards the formation of one specific enantiomer. nih.gov |
| Chiral Auxiliaries | A temporary chiral group is attached to the substrate to direct stereoselective transformations before being removed. ethz.ch |
These advanced synthetic strategies are essential for preparing the specific, optically pure stereoisomers of metabolites needed to unravel the complex, stereospecific pathways of carcinogenesis.
Metabolic Transformation Pathways and Biotransformation of 7,12 Dihydroxymethylbenz a Anthracene
Enzymatic Formation of 7,12-Dihydroxymethylbenz(a)anthracene from Precursors (e.g., 7,12-Dimethylbenz(a)anthracene)
The primary precursor for the formation of this compound is 7,12-Dimethylbenz(a)anthracene (DMBA). The transformation involves the sequential hydroxylation of the methyl groups at positions 7 and 12 of the benz(a)anthracene (B33201) ring structure. This process yields two key intermediate monohydroxylated metabolites: 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA) and 12-hydroxymethyl-7-methylbenz(a)anthracene (B1201939) (12-OHM-7-MBA). Subsequent hydroxylation of the remaining methyl group on either of these intermediates results in the formation of this compound. This metabolic activation is a critical step, as the hydroxylation of the methyl groups is considered a crucial part of the bioactivation process of DMBA.
The central enzymes responsible for the formation of this compound are the Cytochrome P450 (CYP) monooxygenases. These heme-containing enzymes catalyze the benzylic hydroxylation of the methyl groups on the DMBA molecule. This is a Phase I metabolic reaction where an oxygen atom is inserted into a carbon-hydrogen bond of the substrate.
Multiple CYP450 isoforms have been implicated in the metabolism of DMBA. Studies using rat liver microsomes have demonstrated the involvement of several P450 subfamilies:
CYP1A family: Members of this family are known to metabolize PAHs.
CYP2B family: These enzymes also contribute to the oxidative metabolism of DMBA.
CYP2C family: This subfamily plays a significant role in the formation of various DMBA diols.
CYP3A family: This family is also involved in the metabolic conversion of DMBA.
In addition to the above, CYP1B1 has been identified as a key enzyme, particularly in extrahepatic tissues, that effectively metabolizes DMBA. The specific isoforms of CYP enzymes present in a given tissue determine the rate and regioselectivity of DMBA metabolism, influencing the profile of metabolites produced, including the formation of this compound.
| CYP450 Family/Subfamily | Role in DMBA Metabolism | Primary Location Studied |
|---|---|---|
| CYP1A | Metabolism of DMBA to hydroxylated derivatives. | Rat Liver |
| CYP1B1 | Key enzyme in extrahepatic DMBA metabolism. | Mouse Embryonic Fibroblasts |
| CYP2B | Contributes to DMBA metabolism. | Rat Liver |
| CYP2C | Important in the formation of DMBA diols. | Rat Liver |
| CYP3A | Involved in the metabolic conversion of DMBA. | Rat Liver |
While Cytochrome P450 enzymes are the primary catalysts for benzylic hydroxylation, other oxidative enzyme systems can also contribute to the metabolism of DMBA. Peroxidases, such as horseradish peroxidase and the peroxidase function of prostaglandin (B15479496) H synthase, can activate DMBA through one-electron oxidation. This alternative pathway can lead to the formation of DNA adducts and other metabolites. Specifically, prostaglandin H synthase, an enzyme involved in arachidonic acid metabolism, has been shown to be potentially involved in the metabolic processing of DMBA metabolites like 7-OHM-12-MBA in certain tissues, such as the rat adrenal cortex.
The metabolic profile of DMBA, including the production of this compound, exhibits significant variation depending on the species and tissue type.
Hepatic vs. Mammary Metabolism (Rodent): In rats, the liver and mammary gland display distinct metabolic capabilities. Rat hepatic tissue is capable of metabolizing DMBA to all three hydroxymethyl derivatives: 7-OHM-12-MBA, 12-OHM-7-MBA, and the fully hydroxylated this compound. nih.gov In contrast, rat mammary tissue homogenates primarily form only the monohydroxy compounds (7-OHM-12-MBA and 12-OHM-7-MBA) and not the dihydroxy metabolite. nih.govnih.gov This indicates that the complete hydroxylation to this compound is a metabolic step that occurs readily in the liver but is limited in mammary tissue. nih.gov
Human vs. Rodent Metabolism: Direct comparative studies on the formation of this compound are limited. However, research has shown that human tissues possess the enzymatic machinery to metabolize DMBA. For instance, human bone marrow cells can metabolize DMBA into a range of products, including dihydrodiols and glucuronic acid conjugates. While this demonstrates metabolic capability in humans, the specific rates and metabolite profiles, particularly regarding the formation of this compound compared to rodent models, may differ based on the expression and activity of specific CYP450 isoforms.
Further Biotransformation of this compound
Once formed, this compound is a substrate for further enzymatic reactions. These subsequent biotransformation steps involve both Phase I oxidation and Phase II conjugation reactions, which generally serve to increase the water solubility of the compound to facilitate its excretion.
Following its formation, this compound can be further oxidized by Phase I enzymes, primarily Cytochrome P450s. This leads to the formation of new metabolites through oxidation of the aromatic ring structure.
Dihydrodiol Formation: One identified pathway is the formation of dihydrodiols. Specifically, 8,9-dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz(a)anthracene has been identified as a metabolite formed from this compound in rat liver microsomes. This reaction involves the enzymatic formation of an epoxide on the aromatic ring, which is then hydrolyzed by epoxide hydrolase to the corresponding trans-dihydrodiol.
Phenol Formation: Another metabolic route is the formation of phenolic derivatives. Research has tentatively identified 3-hydroxy-7,12-dihydroxymethylbenz(a)anthracene and 4-hydroxy-7,12-dihydroxymethylbenz(a)anthracene as metabolites. These phenols are formed by the direct hydroxylation of the aromatic ring.
The hydroxyl groups of this compound and its Phase I metabolites make them suitable substrates for Phase II conjugation enzymes. These reactions attach endogenous polar molecules to the metabolite, significantly increasing its water solubility.
Sulfation: There is direct evidence that this compound undergoes sulfation. In the presence of the cofactor 3'-phosphoadenosine 5'-phosphosulphate (PAPS), cytosolic sulfotransferase enzymes in the rat liver can catalyze the formation of a sulfate (B86663) ester. This reaction has been shown to occur regiospecifically, forming DHBA 7-sulphate, which is a reactive metabolite capable of binding to DNA.
Glucuronidation: While direct studies on the glucuronidation of this compound are not extensively detailed, this is a major conjugation pathway for many PAH metabolites, including phenols and dihydrodiols derived from DMBA. In hamster embryo cells and human bone marrow, DMBA metabolites are known to be conjugated with glucuronic acid. Given that this compound possesses hydroxyl groups, it is a probable substrate for UDP-glucuronosyltransferase (UGT) enzymes, which would attach glucuronic acid to one or both of the hydroxymethyl groups.
| Conjugation Reaction | Enzyme Family | Endogenous Cofactor | Resulting Conjugate (from DHBA) |
|---|---|---|---|
| Sulfation | Sulfotransferases (SULTs) | PAPS (3'-phosphoadenosine 5'-phosphosulphate) | DHBA 7-sulphate |
| Glucuronidation | UDP-glucuronosyltransferases (UGTs) | UDPGA (Uridine diphosphate (B83284) glucuronic acid) | DHBA-glucuronide (Probable) |
Identification and Characterization of Subsequent Metabolites
The metabolism of this compound gives rise to a series of subsequent metabolites. Research, particularly utilizing in vitro studies with rat liver microsomes, has been instrumental in identifying these products. The primary metabolic routes involve ring hydroxylation to form phenolic derivatives and the formation of dihydrodiols via an epoxide intermediate.
High-pressure liquid chromatography (HPLC) has been a key analytical technique for the separation and quantification of these metabolites. nih.govnih.gov Characterization and tentative identification of these metabolites have been achieved through comparisons with synthetic standards and analysis of their chromatographic and spectral properties. nih.gov
Phenolic Metabolites
Studies have tentatively identified phenolic derivatives of this compound. These are formed through the direct hydroxylation of the aromatic ring. The formation of these hydroxylated derivatives is considered a significant pathway in the metabolic activation and detoxification of polycyclic aromatic hydrocarbons.
Dihydrodiol Metabolites
A major pathway in the biotransformation of this compound is the formation of dihydrodiols. This process is initiated by cytochrome P-450-mediated epoxidation of the aromatic ring, followed by enzymatic hydrolysis catalyzed by epoxide hydrolase. This results in the formation of trans-dihydrodiols. For the parent compound, DMBA, metabolism by rat liver microsomes is known to produce dihydrodiols at various positions on the benz(a)anthracene nucleus. nih.gov Analogous pathways are observed for its hydroxylated derivatives.
Research has identified the 8,9-dihydrodiol as a metabolite of this compound. nih.govnih.gov The formation of various dihydrodiols is a critical step, as certain dihydrodiol epoxides are considered to be the ultimate carcinogenic forms of polycyclic aromatic hydrocarbons.
The following tables summarize the identified subsequent metabolites of this compound based on available research findings.
Table 1: Identified Phenolic Metabolites of this compound
| Metabolite Name | Position of Hydroxylation | Method of Identification |
| 3-Hydroxy-7,12-dihydroxymethylbenz(a)anthracene | 3 | Tentatively identified by HPLC nih.govnih.gov |
| 4-Hydroxy-7,12-dihydroxymethylbenz(a)anthracene | 4 | Tentatively identified by HPLC nih.govnih.gov |
Table 2: Identified Dihydrodiol Metabolites of this compound
| Metabolite Name | Position of Dihydroxylation | Stereochemistry | Method of Identification |
| 8,9-Dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz(a)anthracene | 8,9 | trans | Tentatively identified by HPLC nih.govnih.gov |
Molecular Interactions of 7,12 Dihydroxymethylbenz a Anthracene and Its Metabolites with Biological Macromolecules
Covalent Adduct Formation with DNA
The covalent binding of reactive metabolites of DHBA to DNA is a key molecular event that can initiate mutations and potentially lead to carcinogenesis. This process is contingent upon the metabolic activation of the parent compound to electrophilic intermediates capable of reacting with nucleophilic sites on DNA bases.
Identification and Structural Characterization of DNA Adducts Formed by 7,12-Dihydroxymethylbenz(a)anthracene Derivatives
Research has shown that this compound (DHBA) covalently binds to calf thymus DNA following metabolic activation. This binding is mediated by a reactive metabolite, DHBA 7-sulfate, which is formed regiospecifically. After incubation of DHBA with rat liver cytosol and the necessary cofactor 3'-phosphoadenosine 5'-phosphosulfate (PAPS), two distinct purine base adducts have been isolated and identified. These adducts were characterized by comparison with synthetic standards. The formation of these adducts underscores the role of the 7-methylene carbon as the site of covalent attachment to the DNA bases.
Specific Nucleotide Adduction Sites (e.g., Guanine (B1146940), Adenine)
The interaction of activated DHBA with DNA exhibits a degree of specificity for certain nucleotide bases. The two purine adducts formed have been identified as N6-(12-hydroxymethylbenz[a]anthracen-7-yl)methyladenine and N2-(12-hydroxymethylbenz[a]anthracen-7-yl)methylguanine. These identifications confirm that both adenine (B156593) and guanine residues in DNA are targets for the electrophilic metabolite of DHBA. Notably, the formation of these adducts is not evenly distributed, with studies showing a ratio of adenine to guanine adducts of 1:2.5. This preferential adduction at the N2 position of guanine and the N6 position of adenine highlights the specific chemical reactivity of the DHBA 7-sulfate ester with these exocyclic amino groups.
Enzymatic Pathways Leading to Electrophilic Metabolites for DNA Binding (e.g., Sulfotransferase Activation)
The metabolic activation of DHBA to an electrophilic species capable of binding to DNA is primarily mediated by sulfotransferase enzymes. Specifically, studies in human liver cytosol have identified the dehydroepiandrosterone (B1670201) (DHEA) sulfotransferase as the key enzyme responsible for this bioactivation. The reaction involves the transfer of a sulfonate group from the universal sulfonate donor, 3'-phosphoadenosine 5'-phosphosulfate (PAPS), to the hydroxyl group of DHBA, forming a highly reactive and unstable sulfate (B86663) ester, DHBA 7-sulfate. This electrophilic metabolite can then readily react with nucleophilic sites on DNA, leading to the formation of covalent adducts. The dependence of this activation pathway on DHEA-sulfotransferase is highlighted by the strong inhibition of DHBA-DNA binding in the presence of DHEA, a specific substrate for this enzyme. This sulfation-dependent metabolic activation appears to be tissue-specific, with high activity observed in the liver, while being undetectable in other human tissues such as the colon, pancreas, larynx, or mammary gland.
Stereochemical Aspects of Adduct Formation
While the stereochemistry of DNA adducts formed from the parent compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), has been investigated, specific details regarding the stereochemical aspects of adduct formation from this compound are not extensively documented in the available scientific literature. For DMBA, the formation of major anti-dihydrodiol epoxide-DNA adducts arises from the (4R,3S)-dihydrodiol (2S,1R)-epoxide, and the major syn-dihydrodiol epoxide-DNA adducts originate from the (4S,3R)-dihydrodiol (2S,1R)-epoxide nih.gov. However, it is important to note that this information pertains to the parent compound and not directly to this compound.
Interactions with Proteins and Other Cellular Components
The scientific literature primarily focuses on the DNA-damaging effects of this compound and its parent compound, DMBA. While it has been shown that DMBA and its metabolites can covalently bind to proteins in various tissues, specific studies detailing the interaction of this compound with proteins and other cellular components are limited. Research on the related compound, 7-hydroxymethyl-12-methylbenz(a)anthracene, has demonstrated its ability to bind to rat liver cytosolic proteins via a sulfate ester metabolite nih.gov. This suggests a potential for similar interactions with this compound, but direct evidence is currently lacking.
Cellular and Subcellular Mechanistic Responses to 7,12 Dihydroxymethylbenz a Anthracene in Model Systems
Impact on DNA Repair Mechanisms in Cellular Models
Information specifically detailing the impact of 7,12-dihydroxymethylbenz(a)anthracene on DNA repair mechanisms in cellular models is not extensively available in the reviewed scientific literature. Research has largely concentrated on the DNA-damaging effects of the parent compound, DMBA, and its other reactive metabolites.
Alterations in Gene Expression Profiles and Transcriptomic Responses
Comprehensive transcriptomic analyses and detailed gene expression profiles following direct exposure to this compound are not well-documented in the available research.
Inducement of Oxidative Stress Pathways and Antioxidant Responses
The bioactivation of this compound can lead to the formation of reactive intermediates that can be neutralized by antioxidant systems. In the presence of rat liver cytosol fortified with 3'-phosphoadenosine 5'-phosphosulfate (PAPS), DHBA is converted into a reactive and mutagenic metabolite, DHBA 7-sulfate. nih.gov This reactive sulfate (B86663) ester's mutagenicity towards Salmonella typhimurium TA98 was completely inhibited by the addition of the antioxidant glutathione (B108866) (GSH). nih.gov This indicates that GSH can effectively detoxify the reactive sulfate ester of DHBA, highlighting a key antioxidant response to this compound. nih.gov The detoxification occurs through the formation of S-(12-hydroxymethylbenz[a]anthracen-7-yl)methylglutathione, a non-mutagenic conjugate. nih.gov
Table 1: Mutagenicity and Detoxification of this compound
| Experimental System | Finding | Reference |
|---|---|---|
| Salmonella typhimurium TA98 with rat liver cytosol and PAPS | This compound is mutagenic. | nih.gov |
| Salmonella typhimurium TA98 with rat liver cytosol, PAPS, and GSH | Mutagenicity of this compound is completely inhibited. | nih.gov |
| Chinese hamster V79 cells | This compound is inactive or weakly mutagenic. | nih.govnih.gov |
Subcellular Localization and Distribution of this compound and its Metabolites
High-pressure liquid chromatography has been utilized to analyze the in vitro metabolism of this compound by rat liver microsomes. nih.gov This research has identified several further metabolites, including 3-hydroxy-7,12-dihydroxymethylbenz(a)anthracene, 4-hydroxy-7,12-dihydroxymethylbenz(a)anthracene, and 8,9-dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz(a)anthracene. nih.gov The metabolism of DHBA occurs within the microsomal fraction of liver cells, which is a key site for the enzymatic processing of xenobiotics.
Interactions with Cellular Signaling Pathways (e.g., AhR pathway, NF-κB)
Direct evidence of the interaction of this compound with the Aryl hydrocarbon Receptor (AhR) pathway or the NF-κB signaling pathway is not extensively detailed in the reviewed literature. While the parent compound, DMBA, is a known AhR agonist, the specific activity of DHBA in this context has not been fully elucidated. nih.govnih.gov
Advanced Analytical and Spectroscopic Approaches for Research on 7,12 Dihydroxymethylbenz a Anthracene and Its Biotransformation Products
Chromatographic Techniques for Separation and Quantification (e.g., HPLC, TLC)
Chromatographic methods are fundamental to the analysis of 7,12-dihydroxymethylbenz(a)anthracene and its metabolites. High-performance liquid chromatography (HPLC) is a cornerstone technique, offering high resolution and quantitative analysis.
High-Performance Liquid Chromatography (HPLC):
HPLC has been instrumental in the quantitative analysis of the in vitro metabolism of this compound. nih.gov Reverse-phase HPLC methods are commonly employed for the separation of this compound and its derivatives. sielc.com For instance, a method using a C18 column, such as a SUPELCOSIL™ LC-18, with a methanol (B129727) and water gradient can effectively separate metabolites. sigmaaldrich.com The separated compounds are often detected using fluorescence, which provides high sensitivity for these aromatic compounds. sigmaaldrich.comnih.gov
Researchers have successfully used HPLC to separate and identify various dihydrodiols formed from the metabolism of related benz(a)anthracene (B33201) compounds. nih.gov For example, analysis of DNA adducts from 7,12-dimethylbenz(a)anthracene (DMBA) in mouse epidermis revealed the presence of multiple DNA adducts that were chromatographically indistinguishable from those formed from 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA). nih.gov This highlights the power of HPLC in resolving complex mixtures of metabolites and adducts. nih.govnih.gov A new and simple HPLC method with diode-array detection at 290 nm has also been developed for monitoring DMBA in various rat tissues. nih.gov
Thin-Layer Chromatography (TLC):
While HPLC is more prevalent for quantitative analysis, thin-layer chromatography (TLC) has also been utilized in the study of benz(a)anthracene metabolism. nih.gov TLC is a valuable tool for the separation of deoxyribonucleoside bisphosphates after postlabeling with [³²P]ATP, allowing for the assignment of partial structures to individual DMBA-deoxyribonucleoside adducts. nih.gov
Table 1: HPLC Methods for Benz(a)anthracene Analysis
| Parameter | Method 1 | Method 2 |
| Column | Newcrom R1 | SUPELCOSIL™ LC-18, 25 cm × 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile, water, and phosphoric acid | Methanol and water gradient |
| Detection | Not specified, but MS-compatible with formic acid | Fluorescence |
| Application | Separation of 7,12-dimethylbenz(a)anthracene | Analysis of metabolites of 7,12-dimethylbenz(a)anthracene |
| Reference | sielc.com | sigmaaldrich.com |
Mass Spectrometry for Metabolite and Adduct Identification and Structural Elucidation
Mass spectrometry (MS) is an indispensable tool for identifying and structurally characterizing the metabolites and DNA adducts of this compound. When coupled with a separation technique like HPLC (LC-MS), it provides both retention time and mass-to-charge ratio, facilitating confident identification.
Metabolites of DMBA, a precursor to this compound, have been isolated by HPLC and characterized by UV spectroscopy and mass spectrometry. nih.gov This approach has led to the identification of major metabolites such as DMBA-trans-8,9-dihydrodiol and DMBA-trans-3,4-dihydrodiol, as well as their hydroxymethyl derivatives. nih.gov In studies of DNA adducts, MS can be used to determine the exact mass of the adducted molecule, providing crucial information for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive structural characterization of molecules, including this compound and its biotransformation products. While less sensitive than mass spectrometry, NMR provides detailed information about the chemical environment of each atom in a molecule, allowing for the unambiguous determination of its three-dimensional structure.
Although specific NMR data for this compound is not detailed in the provided context, the general application of NMR to aromatic compounds like anthracene (B1667546) is well-established. chemicalbook.com For complex metabolites and DNA adducts, multi-dimensional NMR techniques would be employed to resolve overlapping signals and establish connectivity between atoms, ultimately leading to a complete structural assignment.
Spectrophotometric and Fluorometric Methods for Detection and Quantitation
Spectrophotometric and fluorometric techniques are widely used for the detection and quantification of this compound and its metabolites due to their inherent aromatic nature.
Spectrophotometry:
UV-Vis spectrophotometry can be used for the characterization of metabolites. nih.gov The UV spectrum provides information about the chromophore of the molecule, which can aid in its identification. For instance, a diode-array detector coupled with HPLC allows for the acquisition of UV spectra of eluting peaks, which can be compared to reference spectra for identification. nih.gov
Fluorometry:
Fluorescence spectroscopy is a particularly sensitive method for detecting polycyclic aromatic hydrocarbons and their derivatives. nih.gov The fluorescence spectra of DNA adducts of DMBA have been studied to understand the nature of the bound derivative. nih.govnih.gov These studies have shown that the fluorescence of adducts derived from a bay-region syn-dihydrodiol epoxide differs from those derived from the isomeric anti-dihydrodiol epoxide, providing insights into the stereochemistry of the adducts. nih.gov
Isotope Labeling Techniques for Metabolic Tracing
Isotope labeling is a powerful technique for tracing the metabolic fate of this compound in biological systems. By replacing one or more atoms in the molecule with a stable or radioactive isotope, researchers can follow the compound and its metabolites through various metabolic pathways.
Tritium (³H) is a commonly used radioactive isotope for this purpose. Studies have utilized ³H-labeled 7,12-dimethylbenz(a)anthracene (DMBA) and 7-hydroxymethyl-12-methylbenz(a)anthracene (7-OHM-12-MBA) to examine their metabolism into solvent- and water-soluble derivatives, as well as their binding to proteins and DNA. nih.govnih.gov These studies have been crucial in demonstrating that 7-OHM-12-MBA is an intermediate in the binding of DMBA to epidermal DNA. nih.gov
Post-labeling Assays for DNA Adduct Detection
Post-labeling assays are highly sensitive methods for detecting DNA adducts, particularly when the amount of adducted DNA is very low. These assays typically involve the enzymatic digestion of DNA to individual nucleotides, followed by the transfer of a radioactive label (commonly ³²P from [γ-³²P]ATP) to the adducted nucleotides.
The ³²P-post-labeling assay has been used to study DNA adducts formed from DMBA. nih.gov This technique allows for the separation of individual DMBA-deoxyribonucleoside bisphosphates by TLC, enabling the assignment of partial structures and absolute stereochemistry to the major DNA adducts. nih.gov This method circumvents the need to pre-label the carcinogen and can overcome issues related to altered uptake and distribution that can occur with pre-labeled molecules. nih.gov
Computational and Theoretical Chemistry Applications in Research on 7,12 Dihydroxymethylbenz a Anthracene
Molecular Docking and Dynamics Simulations of Enzyme-Substrate Interactions
The metabolic activation of 7,12-dihydroxymethylbenz(a)anthracene is a critical step in its mechanism of action, and this process is primarily mediated by cytochrome P450 (CYP) enzymes. nih.gov Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to elucidate the interactions between this compound and the active sites of metabolizing enzymes.
Molecular docking predicts the preferred orientation of a ligand (in this case, this compound or its parent compound, 7,12-dimethylbenz(a)anthracene - DMBA) when bound to a target protein, such as a specific CYP isoform. These simulations can identify key amino acid residues involved in substrate binding and stabilization. For instance, studies on the parent compound DMBA have shown that members of the cytochrome P450IIC subfamily are significant in its metabolism. nih.gov Computational docking could be employed to compare the binding affinity of this compound with various CYP isozymes, thereby predicting which enzymes are most likely to be involved in its further metabolism.
Following docking, molecular dynamics simulations can provide a dynamic view of the enzyme-substrate complex over time. nih.gov These simulations model the movement of every atom in the system, offering insights into the conformational changes that occur upon substrate binding. For example, MD simulations have been used to reveal how the substrate-binding channel of a cytochrome P450 enzyme opens to allow organic molecules to enter. nih.gov Such simulations could demonstrate how the hydroxymethyl groups of this compound influence its entry into and orientation within the active site of enzymes like CYP1B1, which is known to be involved in DMBA metabolism. researchgate.net This information is crucial for understanding the regio- and stereoselectivity of its subsequent metabolic transformations.
Table 1: Key Cytochrome P450 Isozymes in the Metabolism of Related Compounds
| Enzyme Family | Known Substrate | Role in Metabolism | Reference |
|---|---|---|---|
| Cytochrome P450IIC | 7,12-dimethylbenz[a]anthracene (B13559) (DMBA) | Significant in the formation of diols, including the proximate carcinogen DMBA-3,4-diol. | nih.gov |
| CYP1B1 | 7,12-dimethylbenz[a]anthracene (DMBA) | Oxidizes DMBA to an unstable epoxide intermediate as a key step in metabolic activation. | researchgate.net |
| Cytochrome P450IIB | 7,12-dimethylbenz[a]anthracene (DMBA) | Alterations in this subfamily affect the formation of DMBA-diols. | nih.gov |
Quantum Mechanical Calculations for Reactivity Prediction of Metabolites
Quantum mechanical (QM) calculations are fundamental to predicting the chemical reactivity of the various metabolites of this compound. These methods, such as Density Functional Theory (DFT), can calculate the electronic structure and energy of molecules, which in turn determines their stability and reaction potential. mdpi.com
A key application of QM in this context is the "bay region" theory of PAH carcinogenesis. nih.gov Quantum mechanical calculations predict that diol epoxides in which the oxirane ring forms part of a sterically hindered "bay region" are particularly reactive. nih.gov This high reactivity is due to the ease with which the epoxide ring can be opened to form a stable carbocation, which can then readily attack nucleophilic sites on DNA. For metabolites of this compound, QM calculations can be used to predict the relative stabilities of different diol epoxide stereoisomers and the corresponding carbocations. Studies on the parent compound DMBA have established that "bay-region" DMBA-3,4-diol-1,2-epoxides are highly biologically active. nih.gov
Furthermore, QM calculations can elucidate the reactivity of other metabolic products. For example, this compound can be conjugated by sulfotransferases to form a highly reactive hydroxymethyl sulfate (B86663) ester. nih.gov QM methods can model the charge distribution in this ester, explaining its high reactivity and potent intrinsic mutagenicity by showing the stability of the leaving sulfate group and the resulting benzylic carbocation. nih.gov
Prediction of Metabolic Pathways and Reactive Intermediates
Computational modeling can be used to predict the likely metabolic pathways of this compound and identify potential reactive intermediates. nih.gov By integrating data from experimental studies on the parent compound, DMBA, with computational enzyme-substrate modeling, a comprehensive metabolic map can be constructed.
The metabolism of the parent DMBA is known to proceed through several key routes, including hydroxylation of the methyl groups and epoxidation of the aromatic rings. nih.govnih.gov The formation of 7-hydroxymethyl-12-methylbenz(a)anthracene is a known metabolic step. nih.govnih.gov Computational systems can model the subsequent metabolism of this compound, predicting further oxidation to form dihydrodiols, such as the 3,4-dihydrodiol, which is a proximate carcinogenic metabolite of DMBA. researchgate.netnih.gov
These predictive models can also identify reactive intermediates that may be too transient to detect experimentally. For instance, the initial oxidation of the aromatic ring by CYP enzymes produces unstable epoxide intermediates. researchgate.net While these are rapidly hydrolyzed by epoxide hydrolase to form dihydrodiols, computational models can predict their formation and inherent reactivity. researchgate.net The formation of a reactive sulfate ester from the hydroxymethyl group is another example of a key reactive intermediate whose formation can be predicted. nih.gov
Table 2: Experimentally Identified Metabolites of the Parent Compound, DMBA
| Metabolite | Metabolic Reaction | Biological System | Reference |
|---|---|---|---|
| 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) | Methyl group hydroxylation | Mycobacterium vanbaalenii PYR-1, Mouse Epidermis | nih.govnih.gov |
| DMBA-trans-8,9-dihydrodiol | Ring epoxidation and hydrolysis | Cunninghamella elegans | nih.gov |
| DMBA-trans-3,4-dihydrodiol | Ring epoxidation and hydrolysis | Cunninghamella elegans, Rat Liver | nih.govnih.gov |
| Phenol derivatives | Ring hydroxylation | Rat organ supernatants | nih.gov |
| This compound 7-sulfate | Sulfation of hydroxymethyl group | Rat liver cytosol | nih.gov |
In Silico Modeling of DNA Adduct Conformations and Stability
Once reactive metabolites of this compound are formed, they can covalently bind to DNA, forming DNA adducts. These adducts are critical lesions that can lead to mutations if not repaired. Computational modeling provides invaluable tools for studying the three-dimensional structure of these adducts and their impact on DNA conformation and stability. uleth.ca
Using molecular mechanics and molecular dynamics simulations, researchers can build detailed atomic models of DNA helices containing a specific adduct, for example, an adduct formed from the bay-region diol epoxide of a this compound metabolite at a guanine (B1146940) or adenine (B156593) base. nih.gov These simulations can reveal how the bulky adduct alters the local DNA structure, causing bends, unwinding, or disruption of base pairing. uleth.ca The conformation of the adduct within the DNA helix—whether it lies in the major or minor groove, or intercalates between base pairs—is a key determinant of its biological consequences, including its recognition and processing by DNA repair enzymes. uleth.ca
Studies on the parent compound DMBA show that it forms adducts with both guanine and adenine bases. nih.gov A major adduct results from the reaction of a DMBA bay-region diol-epoxide. nih.gov Another adduct type has been identified as arising from the binding of a diol-epoxide of 7-hydroxymethyl-12-methylbenz[a]anthracene. nih.gov In silico modeling of the adducts derived from this compound can predict their relative thermodynamic stability and the specific conformational changes they induce in the DNA double helix. This information is crucial for understanding why certain adducts are more mutagenic or more resistant to DNA repair than others.
Investigation of Modulatory Factors and Co Exposure Effects on 7,12 Dihydroxymethylbenz a Anthracene Interactions
Influence of Enzyme Inducers and Inhibitors on its Metabolism
The metabolism of 7,12-dihydroxymethylbenz(a)anthracene and its precursors is heavily dependent on the activity of cytochrome P450 (CYP) enzymes, which can be significantly altered by various chemical inducers and inhibitors. mdpi.com
High-pressure liquid chromatography has been utilized to perform quantitative analysis of the in vitro metabolism of this compound and its parent compounds by liver microsomes from rats pre-treated with 3-methylcholanthrene (B14862) (an inducer) and from control rats. nih.gov The metabolism of the parent compound, 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), and its monohydroxymethylated derivatives is inducible by agents such as phenobarbital (B1680315) and 3-methylcholanthrene. nih.gov However, the specific isoforms of cytochrome P450 induced have a profound effect on metabolic pathways. nih.govresearcher.life
Research using rat liver microsomes demonstrates that induction by 3-methylcholanthrene (MC) leads to a 30- to 50-fold greater inhibitory effect of hydroxymethylated DMBA derivatives on the metabolism of the parent compound compared to microsomes induced with phenobarbital (PB) or uninduced microsomes. researcher.life This suggests that MC-induced CYP isoforms, particularly CYP1A, have a higher affinity for these hydroxylated metabolites. researcher.life The binding affinities of 7-hydroxymethyl-12-methylbenz[a]anthracene (B1218729) and 12-hydroxymethyl-7-methylbenz[a]anthracene to purified P-450c were found to be 2.5-fold higher than that of the parent DMBA. researcher.life This increased affinity indicates that hydroxylation can lead to preferential metabolism by certain CYP isoforms. researcher.life
Conversely, enzyme inhibitors can significantly reduce or alter the metabolism of these compounds. The CYP1A inhibitor ellipticine (B1684216) was shown to abolish the irreversible binding of reactive DMBA metabolites in the endothelial cells of the lungs and liver in mice. nih.govresearchgate.net Furthermore, the epoxide hydratase inhibitor 1,2-epoxy-3,3,3-trichloropropane was found to completely eliminate the formation of dihydrodiol metabolites from 7,12-dimethylbenz[a]anthracene and its hydroxylated derivatives, including this compound. nih.gov
Table 1: Effects of Enzyme Modulators on the Metabolism of this compound and its Precursors
| Modulator | Type | Research Model | Observed Effect on Metabolism | Reference |
|---|---|---|---|---|
| 3-Methylcholanthrene (MC) | Inducer | Rat Liver Microsomes | Strongly induces CYP isoforms (e.g., P-450c) that preferentially metabolize hydroxymethylated derivatives. nih.govresearcher.life | nih.govresearcher.life |
| Phenobarbital (PB) | Inducer | Rat Liver Microsomes | Induces CYP isoforms that are significantly less effective at metabolizing hydroxymethylated derivatives compared to MC-induced microsomes. nih.govresearcher.life | nih.govresearcher.life |
| β-Naphthoflavone | Inducer | Mice (in vivo) | Induces CYP1A, leading to increased formation and binding of reactive metabolites in endothelial cells. nih.gov | nih.gov |
| Ellipticine | Inhibitor | Mice (in vitro slices) | Inhibits CYP1A, abolishing the binding of reactive metabolites in target endothelial cells. nih.gov | nih.gov |
| 1,2-Epoxy-3,3,3-trichloropropane | Inhibitor | Rat Liver Microsomes | Inhibits epoxide hydratase, eliminating the formation of all dihydrodiol metabolites. nih.gov | nih.gov |
Interactions with Other Environmental or Dietary Components in Research Models
The biological activity and disposition of this compound can be influenced by co-exposure to various components found in the diet or the environment.
In vitro studies have explored the interaction between DMBA and its metabolites with dietary fiber. nih.gov These experiments showed that components like delipidated bran and acid lignin (B12514952) can bind DMBA. nih.gov The biliary metabolites of DMBA were found to bind less extensively to these fibers than the parent hydrocarbon. nih.gov However, when the metabolites were treated with β-glucuronidase, a process that can cleave glucuronic acid conjugates to release the hydroxylated forms, the binding to fiber significantly increased. nih.gov This suggests that within the gastrointestinal tract, dietary fiber has the potential to interact with this compound, potentially altering its bioavailability. nih.gov Other dietary components, such as fat and protein, have been shown to significantly modulate the carcinogenic effects of the parent compound DMBA in rat models, indicating the powerful influence of diet on PAH toxicity. nih.gov
Co-exposure to other environmental chemicals can also modulate toxic effects. For instance, synthetic organoselenium compounds have been studied for their protective effects against the oxidative stress induced by DMBA in rats. researchgate.net These compounds were found to decrease lipid peroxidation, suggesting they can counteract some of the cellular damage mechanisms initiated by PAH metabolism. researchgate.net While this research focused on the parent compound, it highlights a mechanism whereby co-exposure to antioxidant or other modulating agents could influence the downstream effects of its metabolites, including this compound.
Table 2: Interactions of this compound and its Parent Compound with Dietary and Environmental Components
| Interacting Component | Category | Research Model | Observed Interaction/Effect | Reference |
|---|---|---|---|---|
| Dietary Fiber (Lignin, Bran) | Dietary | In vitro (binding assay) | Binds DMBA metabolites. Binding is significantly increased after hydrolysis of conjugates, suggesting potential interaction with this compound in the GI tract. nih.gov | nih.gov |
| Dietary Fat (Corn Oil) | Dietary | Rat (in vivo) | Increasing dietary fat significantly increased tumor prevalence induced by the parent compound, DMBA. nih.gov | nih.gov |
| Organoselenium Compounds | Environmental/Synthetic | Rat (in vivo) | Provided antioxidant effects against DMBA-induced oxidative stress. researchgate.net | researchgate.net |
Research Methodologies and Experimental Models Employed in Studies of 7,12 Dihydroxymethylbenz a Anthracene
In Vitro Cellular Systems
In vitro systems are crucial for dissecting the molecular pathways of metabolism and toxicity in a controlled environment. For 7,12-dihydroxymethylbenz(a)anthracene and its precursors, researchers commonly employ liver microsomes, specific cell lines, and other cellular systems.
Liver Microsomes: The in vitro metabolism of this compound has been quantitatively analyzed using liver microsomes from rats. nih.govnih.gov These studies, utilizing high-pressure liquid chromatography, have been instrumental in identifying previously unrecognized metabolites. nih.govnih.gov When incubated with rat liver microsomes, this compound is further metabolized into derivatives such as 3-hydroxy-7,12-dihydroxymethylbenz(a)anthracene, 4-hydroxy-7,12-dihydroxymethylbenz(a)anthracene, and 8,9-dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz(a)anthracene. nih.gov These microsomal systems, often induced with agents like 3-methylcholanthrene (B14862) to enhance metabolic activity, are fundamental for mapping the complex biotransformation pathways of this compound. nih.govnih.gov
Specific Cell Lines (V79): The mutagenic potential of this compound has been directly tested using Chinese hamster V79 cells. nih.govnih.gov In one study, this compound, along with ten other DMBA metabolites, was evaluated for its ability to induce mutations. nih.govnih.gov The results indicated that this compound itself was not mutagenic in V79 cells, which lack the enzymes to metabolize it further. nih.govnih.gov In a cell-mediated assay, where V79 cells were co-cultured with metabolically competent golden hamster cells, it showed only weak activity compared to its parent compounds. nih.govnih.gov
Fungal and Other Systems: The metabolism of the parent compound, DMBA, has also been studied in fungal cultures like Cunninghamella elegans. These microorganisms can produce a variety of metabolites, including the 7-hydroxymethyl and 12-hydroxymethyl derivatives of dihydrodiols, providing insights into diverse metabolic capabilities. nih.gov
Table 1: Summary of Findings from In Vitro Studies of this compound
| Experimental System | Organism/Source | Key Research Focus | Major Findings | Reference |
|---|---|---|---|---|
| Liver Microsomes | Rat | Metabolic Pathway Analysis | Metabolized into 3-hydroxy, 4-hydroxy, and 8,9-dihydro-8,9-dihydroxy derivatives. | nih.gov |
| V79 Cell Line | Chinese Hamster | Mutagenicity Testing | Found to be non-mutagenic on its own and only weakly active in cell-mediated assays. | nih.govnih.gov |
In Vivo Animal Models for Mechanistic Studies
In vivo animal models, particularly rodents, are indispensable for understanding the biological effects of this compound within a whole-organism context. These studies often focus on tumorigenicity and the analysis of metabolic products in specific tissues.
Rodent Models (Newborn Mice): A key in vivo model for assessing the carcinogenicity of polycyclic aromatic hydrocarbons is the newborn mouse lung adenoma assay. nih.govoup.com This sensitive model was used to directly test the tumorigenicity of this compound. nih.govoup.com When administered to preweaning mice, this compound was found to be significantly less tumorigenic than other DMBA metabolites like the 3,4-dihydrodiols. nih.govoup.com The number of lung adenomas in mice treated with this compound was less than two-fold higher than the control group, indicating low carcinogenic activity in this specific model. nih.govoup.com
Studies on the parent compound DMBA in various rat and mouse models are also relevant, as they investigate the formation and effects of its metabolites, including this compound, in target tissues such as the liver, mammary gland, and skin. medicopublication.com
Table 2: Summary of Findings from In Vivo Studies of this compound
| Animal Model | Research Focus | Key Findings | Reference |
|---|---|---|---|
| Newborn Mouse | Tumorigenicity (Lung Adenoma Assay) | Exhibited low tumorigenic activity, developing less than twice the number of lung adenomas compared to the control group. | nih.govoup.com |
Organ and Tissue Culture Systems for Metabolic Analysis
Bridging the gap between in vitro and in vivo models, organ and tissue culture systems allow for the study of metabolism in the context of intact tissue architecture.
Tissue Homogenates and Cell Cultures: The metabolism of DMBA and its hydroxylated derivatives has been extensively examined in tissue homogenates and cultured cells from various rat organs. nih.gov Studies using rat liver and adrenal homogenates, as well as cultured rat adrenocortical cells, have detailed the conversion of DMBA and its monohydroxymethyl derivatives into a range of metabolites, including dihydrodiols. nih.gov For instance, the metabolism of 7-hydroxymethyl-12-methylbenz(a)anthracene in these systems leads to the formation of different dihydrodiols in hepatic versus adrenal preparations, highlighting tissue-specific metabolic pathways. nih.gov While these studies primarily focus on the precursors, they are essential for understanding the production of this compound in target tissues.
Table 3: Summary of Metabolic Analysis in Organ and Tissue Culture Systems
| System | Organism/Source | Research Focus | Key Findings Related to Hydroxymethyl Metabolites | Reference |
|---|---|---|---|---|
| Liver and Adrenal Homogenates | Rat | Metabolism of DMBA precursors | Demonstrated tissue-specific metabolism of hydroxymethyl derivatives into various dihydrodiols. | nih.gov |
| Adrenocortical Cells (in culture) | Rat | Metabolism of DMBA precursors | Showed extensive metabolism of parent compounds into water-soluble derivatives and dihydrodiols. | nih.gov |
Emerging Research Directions and Future Perspectives on 7,12 Dihydroxymethylbenz a Anthracene
Development of Novel Mechanistic Research Tools
Future progress in understanding the precise biological role of 7,12-Dihydroxymethylbenz(a)anthracene hinges on the development and application of more sophisticated analytical and biological tools. Historically, high-pressure liquid chromatography (HPLC) has been instrumental in the separation and quantification of DMBA metabolites from in vitro and in vivo systems. nih.govnih.govnih.gov Similarly, in vitro assays using liver microsomes or epidermal homogenates have been crucial for studying metabolic pathways and the formation of DNA adducts. pnas.orgnih.gov
However, to dissect the specific contributions of this compound, the field must advance beyond these foundational techniques. Key future directions include:
Ultrasensitive Mass Spectrometry: Developing advanced mass spectrometry techniques, such as accelerator mass spectrometry (AMS) or highly sensitive LC-MS/MS methods, could enable the detection and quantification of minute amounts of this compound and its subsequent metabolites in complex biological matrices. This would allow for more realistic in vivo tracking and mechanistic studies.
Advanced In Vitro Systems: Moving from crude homogenates to reconstituted enzyme systems with specific cytochrome P450 (CYP) and epoxide hydrolase isozymes will be essential. This will allow researchers to pinpoint which specific enzymes are responsible for the formation and further metabolism of this compound, providing a clearer picture of its metabolic fate.
Probes for Oxidative Damage: Research has shown that the parent compound, DMBA, can induce oxidative DNA damage. nih.gov Future tool development should include specific molecular probes or biomarkers to investigate whether this compound itself, or its downstream metabolites, contribute to oxidative stress, a key component of carcinogenesis.
Exploration of Uncharacterized Metabolic Pathways
While it is known that this compound is a metabolite of DMBA, its own metabolic fate is not fully understood. nih.govnih.gov Research using rat liver microsomes has tentatively identified several further metabolites, suggesting a complex and unexplored metabolic network. nih.govpnas.org
Future research must focus on:
Confirmation of Novel Metabolites: The tentative identification of metabolites such as 3-hydroxy-7,12-dihydroxymethylbenz(a)anthracene, 4-hydroxy-7,12-dihydroxymethylbenz(a)anthracene, and 8,9-dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz(a)anthracene needs to be confirmed through rigorous structural elucidation using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.gov
Elucidation of Non-Epoxide Pathways: A significant proposal from early research is that the 3-hydroxy and 4-hydroxy derivatives may be formed through an enzymatic mechanism that does not involve arene oxide intermediates. nih.govnih.gov Investigating these potential alternative pathways is a critical research gap and could reveal novel bioactivation or detoxification mechanisms for this class of compounds.
Microbial Metabolism: The metabolism of PAHs is not limited to mammalian systems. Fungi such as Cunninghamella elegans are also capable of metabolizing DMBA to its hydroxylated derivatives. nih.govnih.gov Exploring the full metabolic capability of various environmental microbes for this compound could reveal novel biotransformation pathways and metabolites not seen in mammals, which is crucial for environmental risk assessment.
| Metabolite Name | Metabolic Reaction Type | Reference |
|---|---|---|
| 3-Hydroxy-7,12-dihydroxymethylbenz(a)anthracene | Aromatic Hydroxylation | nih.gov |
| 4-Hydroxy-7,12-dihydroxymethylbenz(a)anthracene | Aromatic Hydroxylation | nih.gov |
| 8,9-Dihydro-8,9-dihydroxy-7,12-dihydroxymethylbenz(a)anthracene | Dihydroxylation (Diol formation) | nih.gov |
Deeper Elucidation of Stereochemical Influences on Molecular Interactions
The three-dimensional structure, or stereochemistry, of PAH metabolites is a profound determinant of their biological activity. The formation of DNA adducts, a key initiating event in chemical carcinogenesis, is highly dependent on the specific stereoisomers of the reactive dihydrodiol epoxide precursors. researchgate.netnih.gov This principle undoubtedly extends to the metabolites of this compound.
A critical area for future investigation is the stereoselective metabolism of this compound:
Enantiomeric Specificity: Research on the parent DMBA has shown that different biological systems produce different stereoisomers. For example, the fungus Syncephalastrum racemosum metabolizes DMBA to a dihydrodiol that is predominantly of the 5R,6R absolute configuration, which differs from the stereoselectivity of mammalian enzyme systems. nih.gov It is imperative to determine the specific stereochemical pathways involved in the metabolism of this compound in various systems.
Stereochemistry and Macromolecular Binding: Future studies must aim to synthesize specific stereoisomers of the metabolites of this compound (e.g., the R,R and S,S enantiomers of its dihydrodiols). These pure isomers can then be used to probe interactions with biological targets like DNA and specific metabolic enzymes. This will allow for a precise determination of how stereochemistry influences DNA adduct formation, metabolic clearance, and ultimate biological effect.
| Fungal Strain | Metabolite | Major Enantiomer Configuration | Enantiomeric Ratio (R,R:S,S) | Reference |
|---|---|---|---|---|
| Syncephalastrum racemosum | 7-Hydroxymethyl-12-methylbenz[a]anthracene (B1218729) trans-5,6-dihydrodiol | 5R,6R | 88:12 | nih.gov |
| Cunninghamella elegans | 7-Hydroxymethyl-12-methylbenz[a]anthracene trans-5,6-dihydrodiol | 5R,6R | 77:23 | nih.gov |
Advanced Computational Integration with Experimental Data
While experimental methods provide essential data on metabolites and their interactions, they are often resource-intensive. Advanced computational modeling offers a powerful, complementary approach to guide and interpret experimental work. For this compound, integrating computational chemistry with experimental biology is a key future direction.
Prospective applications include:
Predicting Metabolic Fate: Quantum mechanical (QM) calculations can be employed to predict the most likely sites of metabolism on the this compound molecule. This can help prioritize the search for new, uncharacterized metabolites.
Modeling Enzyme-Substrate Interactions: Molecular docking and molecular dynamics (MD) simulations can model how different stereoisomers of this compound and its metabolites fit into the active sites of various CYP enzymes. This can explain observed metabolic profiles and predict potential drug-drug interactions.
Simulating DNA Adduct Formation: Computational models can simulate the process of DNA binding, helping to predict which metabolites are most likely to form stable adducts and the structural nature of these adducts. This can link specific metabolic pathways directly to genotoxic potential, providing a mechanistic bridge between metabolism and carcinogenicity.
Broader Contextualization within Environmental Chemical Biology Research
The study of a single metabolite like this compound must ultimately be placed within the broader context of environmental health and chemical biology. PAHs are widespread environmental pollutants, and understanding the complete network of metabolic activation and detoxification is crucial for assessing human and ecological risk. researchgate.netresearchgate.net
Future research should aim to:
Map the Complete Metabolic Network: Integrate the study of this compound into a comprehensive systems-level map of DMBA metabolism. This involves understanding its rate of formation relative to other key metabolites, such as the highly tumorigenic 3,4-dihydrodiol of 7-hydroxymethyl-12-methylbenz[a]anthracene, and its rate of clearance. nih.gov
Investigate Host-Factor Variability: The biological effects of PAHs are mediated by cellular receptors like the aryl hydrocarbon receptor (AhR), and the activity of metabolic enzymes can vary significantly between individuals and species. researchgate.netresearchgate.net Future work should explore how genetic polymorphisms in AhR or CYP enzymes influence the production and processing of this compound, leading to differences in susceptibility.
Comparative Toxicology: By comparing the detailed metabolic profiles and biological activities of DMBA across different species (e.g., mammals, fish, fungi), researchers can better understand the environmental fate of the parent compound and the specific risks posed by its various transformation products, including this compound. nih.gov
Q & A
Basic Research Questions
Q. What are the primary metabolic pathways of 7,12-Dihydroxymethylbenz(a)anthracene in mammalian systems?
- Methodological Answer : The compound undergoes hepatic metabolism via rat liver microsomes, producing trans-3,4-dihydrodiols and hydroxymethyl derivatives. Key steps include:
- Incubation with liver microsomes (3-methylcholanthrene-induced for enhanced activity).
- Identification of metabolites using reversed-phase/normal-phase HPLC and UV-visible/fluorescence spectroscopy.
- Confirmation via mass spectrometry and nuclear magnetic resonance (NMR) for structural elucidation .
Q. How can researchers design experiments to assess DNA-binding activity of this compound metabolites?
- Methodological Answer :
- Step 1 : Incubate metabolites (e.g., trans-3,4-dihydrodiols) with liver microsomes and purified DNA (e.g., calf thymus DNA).
- Step 2 : Isolate DNA adducts using solvent extraction or enzymatic digestion.
- Step 3 : Quantify adducts via high-pressure liquid chromatography (HPLC) with fluorescence detection or liquid chromatography-mass spectrometry (LC-MS) .
Q. What in vitro models are suitable for studying the carcinogenic mechanisms of this compound?
- Methodological Answer :
- Rat mammary gland models : Single-dose administration to assess tumorigenicity.
- Salmonella typhimurium TA98 strain : Test mutagenicity in Ames assays with hepatic sulfotransferase activation.
- Liver microsomal assays : Compare metabolite profiles between induced (e.g., 3-methylcholanthrene-treated) and control systems .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Use Class I, Type B biological safety cabinets for weighing and mixing.
- Employ HEPA-filtered vacuums for cleanup to avoid aerosolization.
- Wear PPE: Viton® gloves, Tyvek® suits, and eye protection.
- Monitor airborne concentrations with GC-MS or real-time particulate sensors .
Advanced Research Questions
Q. How do stereoselective differences in fungal vs. mammalian metabolism impact the interpretation of this compound's carcinogenicity?
- Methodological Answer :
- Fungal systems (e.g., Cunninghamella elegans) produce enantiomers (e.g., 5R,6R-dihydrodiols) via cytochrome P450-like enzymes, while mammalian systems yield 5S,6S-dihydrodiols.
- Resolution : Use chiral stationary-phase HPLC to separate enantiomers.
- Implications : Stereochemistry affects DNA-adduct formation; fungal models may underestimate carcinogenic potential in mammals .
Q. How can researchers resolve contradictions in metabolite profiles across experimental models (e.g., rat vs. fungal)?
- Methodological Answer :
- Cross-validation : Use isotopic labeling (e.g., deuterated substrates) to track metabolic pathways.
- Enzyme inhibition : Apply epoxide hydratase inhibitors (e.g., 1,2-epoxy-3,3,3-trichloropropane) to isolate non-epoxidation pathways.
- Comparative analysis : Pair in vitro microsomal data with in vivo tumorigenicity assays .
Q. What strategies optimize LC-MS parameters for detecting polar metabolites like dihydrodiols?
- Methodological Answer :
- Column selection : Use C18 reversed-phase columns with gradient elution (e.g., 10–90% acetonitrile in water).
- Ionization : Electrospray ionization (ESI) in positive/negative mode, optimized for low-polarity compounds.
- Data processing : Apply spectral deconvolution algorithms to distinguish co-eluting metabolites .
Q. How does pretreatment with enzyme inducers (e.g., 3-methylcholanthrene) alter metabolic outcomes of this compound?
- Methodological Answer :
- Inducer effects : 3-methylcholanthrene increases cytochrome P450 activity, boosting ring-hydroxylated metabolites (e.g., 8,9-dihydrodiols).
- Experimental design : Pretreat rats with inducers for 72 hours, then compare metabolite yields via HPLC-UV.
- Data interpretation : Correlate metabolite levels with DNA-binding activity to identify proximate carcinogens .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
